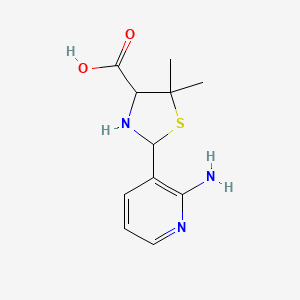

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-aminopyridine with a suitable thiazolidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where the aminopyridine reacts with a thiazolidine derivative in the presence of a catalyst such as palladium or copper. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mecanismo De Acción

The mechanism of action of 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyridine derivatives: These compounds share the aminopyridine moiety and exhibit similar chemical reactivity.

Thiazolidine derivatives: Compounds with the thiazolidine ring structure also show comparable properties and applications.

Uniqueness

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the aminopyridine and thiazolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Actividad Biológica

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This thiazolidine derivative has been studied for various pharmacological effects, including antiviral and antifungal properties.

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 253.32 g/mol

- CAS Number : 1218077-95-2

Biological Activity Overview

Research indicates that compounds containing the thiazolidine structure exhibit a range of biological activities. Notably, this specific compound has been evaluated for its antiviral and antifungal properties.

Antiviral Activity

A study highlighted the antiviral efficacy of thiazolidine derivatives against Tobacco Mosaic Virus (TMV). The compound demonstrated significant in vitro and in vivo activity:

- In Vitro Inactivation Rate : 51% at 500 μg/mL

- Curative Activity : 47% at 500 μg/mL

- Protection Activity : 49% at 500 μg/mL

These results suggest that the compound can effectively inhibit viral replication and assembly, making it a candidate for further antiviral research .

Antifungal Activity

The compound has also shown promising antifungal activity against various pathogenic fungi. In comparative tests, it exhibited superior efficacy compared to commercial fungicides. For instance:

- Cercospora arachidicola and Alternaria solani were notably susceptible, with the compound outperforming traditional treatments like carbendazim .

The mechanism by which this compound exerts its biological effects is primarily through interaction with viral proteins and fungal cell walls. Molecular docking studies reveal strong binding affinities with key viral components, inhibiting their functionality and thereby reducing viral load in infected systems .

Case Studies

-

Antiviral Efficacy Against TMV

- A detailed study assessed the compound's activity against TMV, showing that it significantly outperformed ribavirin, a standard antiviral agent.

- The study concluded that the structural characteristics of the thiazolidine ring enhance its interaction with viral proteins, leading to improved antiviral activity.

-

Fungicidal Efficacy

- In a series of tests against various phytopathogenic fungi, this compound was found to exhibit broad-spectrum fungicidal properties.

- Compounds similar in structure were tested alongside this thiazolidine derivative, confirming its superior efficacy against resistant fungal strains.

Summary of Findings

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| Antiviral | TMV | 51 | 500 |

| Antiviral | Ribavirin (control) | 40 | 500 |

| Antifungal | Cercospora arachidicola | Higher than commercial fungicides | N/A |

| Antifungal | Alternaria solani | Higher than commercial fungicides | N/A |

Propiedades

IUPAC Name |

2-(2-aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-11(2)7(10(15)16)14-9(17-11)6-4-3-5-13-8(6)12/h3-5,7,9,14H,1-2H3,(H2,12,13)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVPIFRZBQGDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=C(N=CC=C2)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.